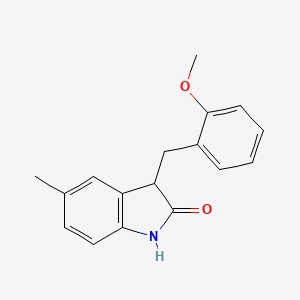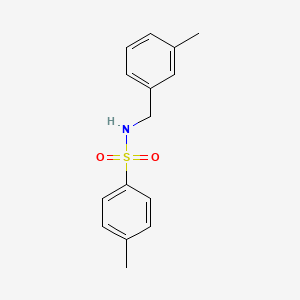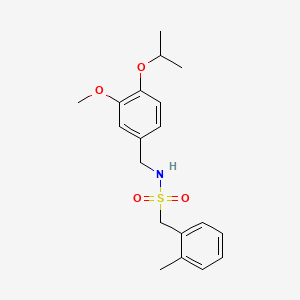
3-(2-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one
説明
3-(2-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one, also known as SU4312, is a small molecule inhibitor that has been widely used in scientific research. It is a synthetic compound that was first developed by Sugen Inc. in the late 1990s. Since then, it has been used in a variety of studies to investigate the mechanisms of various cellular processes.
作用機序
3-(2-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one acts as a competitive inhibitor of receptor tyrosine kinases and protein kinase C. It binds to the ATP-binding site of these enzymes, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 3-(2-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for receptor tyrosine kinases and protein kinase C. This allows researchers to investigate the specific roles of these enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving 3-(2-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one. One area of interest is its potential use as a therapeutic agent for cancer. Its ability to inhibit the proliferation of cancer cells and induce apoptosis makes it a promising candidate for further study. Additionally, its ability to inhibit angiogenesis may make it useful in the treatment of other diseases such as macular degeneration. Further research is needed to fully understand the potential applications of this compound.
科学的研究の応用
3-(2-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one has been used in a variety of studies to investigate the mechanisms of various cellular processes. It has been shown to inhibit the activity of receptor tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell proliferation and survival.
特性
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11-7-8-15-13(9-11)14(17(19)18-15)10-12-5-3-4-6-16(12)20-2/h3-9,14H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPXYTFPOMAABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(acetylamino)phenyl]-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide](/img/structure/B4445083.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4445093.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4445095.png)
![5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4445107.png)
![N-allyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4445117.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445131.png)
![N-(sec-butyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445137.png)

![4-[(5-bromo-2-methoxyphenyl)sulfonyl]thiomorpholine](/img/structure/B4445149.png)
![5-fluoro-2-methoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4445163.png)
![2-(2-chloro-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide](/img/structure/B4445182.png)

![3-{4-[(dimethylamino)sulfonyl]phenyl}-N,N-diethylpropanamide](/img/structure/B4445188.png)
![3,5-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4445192.png)
